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Introduction:

The 2'-5'-oligoadenylate synthetase (OAS) gene family is a critical component of the innate

immune system's response to viral infections.[1][2] Upon recognition of viral double-stranded

RNA (dsRNA), OAS proteins synthesize 2',5'-linked oligoadenylates (2-5A).[1][2] These 2-5A

molecules act as second messengers to activate RNase L, an endoribonuclease that degrades

both viral and cellular RNA, thereby inhibiting viral replication.[1][3][4] The mouse genome

contains a cluster of 12 Oas family genes on chromosome 5, including eight Oas1 genes

(Oas1a-h), Oas2, Oas3, and two Oasl genes (Oasl1 and Oasl2).[5] Developing OAS gene

knockout mouse models is essential for dissecting the specific roles of these proteins in

antiviral immunity, understanding the pathogenesis of viral diseases, and for the preclinical

evaluation of antiviral therapeutics. This document provides detailed protocols for the

generation and validation of OAS knockout mice using CRISPR-Cas9 technology, as well as for

their application in virological and immunological studies.

The OAS-RNase L Signaling Pathway
The canonical OAS-RNase L pathway is a key antiviral defense mechanism. Interferons (IFNs)

induce the expression of OAS genes.[4][6] When viral dsRNA is present in the cytoplasm, it

binds to and activates OAS proteins.[1] Activated OAS synthesizes 2-5A from ATP.[1][2][3] 2-5A

then binds to and activates RNase L, causing it to dimerize and cleave single-stranded RNA,

leading to the inhibition of protein synthesis and viral replication.[3][4]
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Caption: The OAS-RNase L antiviral signaling pathway.

Generation of OAS Knockout Mice via CRISPR-Cas9
The CRISPR-Cas9 system is a highly efficient method for generating knockout mouse models

by introducing targeted double-strand breaks, which are then repaired by non-homologous end

joining (NHEJ), often resulting in frameshift mutations.[7][8]
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Workflow for Generating OAS Knockout Mice

1. sgRNA Design & Synthesis
- Target exons of Oas gene(s)

- In vitro transcription

3. Microinjection
- Inject Cas9 mRNA & sgRNA

  into zygote pronuclei

2. Zygote Isolation
- Superovulation of female mice
- Mating and zygote collection

4. Embryo Transfer
- Transfer injected zygotes

  into pseudopregnant females

5. Birth of Founder (F0) Mice

6. Genotyping F0 Mice
- Tail biopsy and DNA extraction
- PCR and Sanger sequencing

7. Breeding
- Breed positive founders

  to establish knockout lines

Identify founders
with germline transmission

Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout mouse generation.

Protocol 2.1: CRISPR-Cas9 Mediated Generation of OAS
Knockout Mice[8][9][10]

sgRNA Design and Synthesis:
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Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the desired Oas gene

to maximize the chance of a frameshift mutation. Use online tools (e.g., CHOPCHOP,

CRISPOR) to minimize off-target effects.

Synthesize sgRNAs using an in vitro transcription kit (e.g., MEGAshortscript T7 Kit). Purify

the resulting sgRNA.

Zygote Preparation:

Induce superovulation in female mice (e.g., C57BL/6J strain, 3-4 weeks old) by

intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed 48 hours

later by human chorionic gonadotropin (hCG).

Mate superovulated females with stud males immediately after hCG injection.

The following morning, collect fertilized zygotes from the oviducts of successfully mated

females (identified by a copulatory plug).

Microinjection:

Prepare a microinjection mix containing Cas9 mRNA (e.g., 100 ng/µL) and sgRNA (e.g.,

50 ng/µL) in an appropriate injection buffer.

Using a microinjection setup, inject the Cas9/sgRNA mix into the pronucleus of the

collected zygotes.

Embryo Transfer:

Culture the microinjected zygotes in vitro for a short period.

Surgically transfer the viable two-cell stage embryos into the oviducts of pseudopregnant

recipient female mice.

Generation and Screening of Founder (F0) Mice:

Allow the surrogate mothers to give birth (approximately 19-21 days post-transfer).
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At 2-3 weeks of age, perform tail biopsies on the resulting F0 pups for genomic DNA

extraction.

Use PCR with primers flanking the sgRNA target site, followed by Sanger sequencing or a

T7 Endonuclease I (T7E1) assay to screen for the presence of insertions or deletions

(indels).[9]

Establishment of Knockout Line:

Breed the founder mice that carry the desired mutation with wild-type mice to confirm

germline transmission and establish heterozygous (F1) lines.

Intercross heterozygous F1 mice to generate homozygous knockout (F2) mice.

Validation Protocols
Protocol 3.1: Genotyping by PCR[12][13][14][15]

DNA Extraction:

Digest tail biopsies (approx. 1-2 mm) overnight at 55°C in a lysis buffer containing

Proteinase K.

The next day, purify genomic DNA using a standard phenol-chloroform extraction or a

commercial DNA extraction kit.

PCR Amplification:

Design three primers: a forward primer upstream of the targeted region, a reverse primer

within the deleted region (for the wild-type allele), and a reverse primer downstream of the

targeted region (for the knockout allele).

Set up a PCR reaction using a three-primer mix. The wild-type allele will produce a smaller

band, while the knockout allele will produce a larger band (or vice-versa depending on

primer design). A heterozygous mouse will show both bands.

Gel Electrophoresis:
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Run the PCR products on a 1.5-2% agarose gel to visualize the bands and determine the

genotype.

Application Notes & Experimental Protocols
OAS knockout mice are invaluable for studying the in vivo role of the OAS-RNase L pathway in

response to viral infections.

Protocol 4.1: In Vivo Viral Challenge[16][17][18][19][20]
Animal Cohorts: Use age- and sex-matched wild-type (WT) and OAS knockout (KO) mice

(e.g., 8-12 weeks old).

Infection: Infect mice with the virus of interest (e.g., West Nile Virus, Influenza A Virus,

SARS-CoV-2) via a relevant route (e.g., intranasal, intraperitoneal, footpad injection).[10][11]

Include a mock-infected control group (e.g., PBS).

Monitoring: Monitor the mice daily for morbidity (weight loss, clinical signs of illness) and

mortality for a predetermined period (e.g., 14-21 days).

Sample Collection: At specified time points post-infection, euthanize a subset of mice from

each group. Collect tissues of interest (e.g., lung, brain, spleen, serum) for downstream

analysis.

Protocol 4.2: Viral Titer Quantification (Plaque Assay)
[21][22][23][24][25]

Tissue Homogenization: Homogenize collected tissues in a suitable medium (e.g., DMEM)

and clarify by centrifugation.

Serial Dilutions: Perform 10-fold serial dilutions of the tissue homogenates.

Infection of Monolayers: Plate a susceptible cell line (e.g., Vero, MDCK cells) in 6-well plates

and grow to confluency.[12] Infect the cell monolayers with the serial dilutions of the virus.

Overlay: After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells

with a medium containing agarose or methylcellulose to restrict virus spread.[13][14]
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Visualization: After incubation for a period sufficient for plaque formation (e.g., 2-10 days), fix

the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet.[14]

Quantification: Count the plaques and calculate the viral titer in plaque-forming units per

gram of tissue (PFU/g).[13]

Protocol 4.3: RNase L Activity Assay (rRNA Cleavage
Assay)[26][27]
RNase L activation leads to the specific cleavage of ribosomal RNA (rRNA).

RNA Extraction: Extract total RNA from cells or tissues of interest using a commercial kit

(e.g., RNeasy kit).

RNA Quality Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based

platform (e.g., Agilent Bioanalyzer).

Interpretation: In samples with activated RNase L, the electropherogram will show distinct

cleavage products of the 18S and 28S rRNA peaks, which will be absent in samples from

RNase L knockout or unactivated cells.

Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from experiments comparing

wild-type (WT) and OAS knockout (KO) mice following a viral challenge.

Table 1: Survival and Morbidity Following Viral Challenge
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Parameter Wild-Type (WT)
OAS Knockout
(KO)

Expected Outcome

Survival Rate (%) High Low
Significantly lower

survival in KO mice.

Mean Weight Loss

(%)
Moderate Severe

Significantly greater

weight loss in KO

mice.

Clinical Score Low to Moderate High to Severe

More severe clinical

signs of disease in KO

mice.

Table 2: Viral Titers in Target Organs (Day 4 Post-Infection)

Organ
Viral Titer (log10
PFU/g) - WT

Viral Titer (log10
PFU/g) - KO

Expected Outcome

Lung 4.5 ± 0.5 7.0 ± 0.8

Significantly higher

viral burden in KO

mice.

Spleen 3.0 ± 0.4 5.5 ± 0.6

Significantly higher

viral burden in KO

mice.

Brain 3.5 ± 0.6 6.0 ± 0.7

Significantly higher

viral burden in KO

mice.

Table 3: Cytokine Levels in Serum (Day 2 Post-Infection)
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Cytokine
Concentration
(pg/mL) - WT

Concentration
(pg/mL) - KO

Expected Outcome

IFN-α 500 ± 80 1500 ± 200

Elevated IFN

response in KO due to

higher viral load.

IFN-β 800 ± 120 2500 ± 300

Elevated IFN

response in KO due to

higher viral load.

TNF-α 200 ± 40 600 ± 90

Increased pro-

inflammatory cytokine

levels in KO mice.

IL-6 400 ± 70 1200 ± 150

Increased pro-

inflammatory cytokine

levels in KO mice.

Note: The actual values presented in these tables are illustrative and will vary depending on the

specific virus, mouse strain, and experimental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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